molecular formula C11H11FN2O2 B13674630 Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate

Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate

Cat. No.: B13674630
M. Wt: 222.22 g/mol
InChI Key: HRUYYIJGOZSQRP-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a fluorine atom at the 4th position, a methyl group at the 1st position, and an ethyl ester group at the 6th position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylic acid group at the 6th position can be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-fluoro-1-methyl-1H-indazole-6-carboxylic acid.

    Reduction: Formation of 4-fluoro-1-methyl-1H-indazole-6-methanol.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

    Ethyl 1-methyl-1H-indazole-6-carboxylate: Lacks the fluorine atom, which may result in different biological activities.

    4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity.

    Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate: The methyl ester variant, which may exhibit different pharmacokinetic properties.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

ethyl 4-fluoro-1-methylindazole-6-carboxylate

InChI

InChI=1S/C11H11FN2O2/c1-3-16-11(15)7-4-9(12)8-6-13-14(2)10(8)5-7/h4-6H,3H2,1-2H3

InChI Key

HRUYYIJGOZSQRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NN2C)C(=C1)F

Origin of Product

United States

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